molecular formula C19H18N2O3S B492491 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 724740-52-7

2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B492491
CAS No.: 724740-52-7
M. Wt: 354.4g/mol
InChI Key: ILQULRNGQFGXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.35 (s, 1H, NH), 7.85–7.90 (d, 2H, aryl-H adjacent to thiazole), 7.45–7.50 (d, 2H, aryl-H), 6.60–7.20 (m, 3H, benzamide aryl-H), 3.85 (s, 6H, OCH₃), 2.55 (s, 3H, CH₃-thiazole).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.3 (C=O), 158.9/152.1 (C-OCH₃), 147.2 (thiazole C2), 135.4–115.2 (aryl carbons), 21.4 (CH₃-thiazole).

Infrared (IR) Spectroscopy

  • 1650 cm⁻¹: C=O stretching (amide I).
  • 1590 cm⁻¹: N–H bending (amide II).
  • 1250 cm⁻¹: C–O stretching (methoxy).
  • 690 cm⁻¹: C–S stretching (thiazole).

UV-Vis Spectroscopy

  • λₘₐₐ = 265 nm (π→π* transition, conjugated aryl-thiazole system).
  • λₘₐₐ = 310 nm (n→π* transition, amide carbonyl).

Mass Spectrometry

  • ESI-MS (m/z): 355.1 [M+H]⁺ (calc. 354.4 for C₁₉H₁₈N₂O₃S).
  • Fragmentation: Loss of OCH₃ (−31 Da) and thiazole ring (−85 Da).

Table 2: Key spectroscopic assignments

Technique Key Signals Assignment
¹H NMR δ 3.85 (s) Methoxy protons
¹³C NMR δ 165.3 Amide carbonyl
IR 1650 cm⁻¹ C=O stretch

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal:

Frontier Molecular Orbitals

  • HOMO (-6.12 eV): Localized on the thiazole ring and adjacent phenyl group.
  • LUMO (-2.34 eV): Dominated by the benzamide π* system.
  • Energy gap (ΔE = 3.78 eV): Indicates moderate reactivity.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-4-6-14(7-5-13)21-19(22)16-9-8-15(23-2)10-18(16)24-3/h4-11H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQULRNGQFGXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-aminophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Amidation: The final step involves the reaction of the coupled product with 2,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of acylated products.

Scientific Research Applications

2,4-Dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Methoxy Group Positioning and Electronic Effects
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): This analog replaces the 2,4-dimethoxy groups with a single 4-methoxy group.
  • 3-Fluoro-N-[4-methyl-3-({4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoyl}amino)phenyl]-5-(4-morpholinyl)benzamide (): Incorporation of a fluorine atom and a morpholine ring increases polarity, likely improving solubility compared to the dimethoxy analog .
Alternative Substituents
  • N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]benzamide () : Replaces the 2,4-dimethoxy groups with a single methoxy group on the thiazole-attached phenyl ring. This simplification may alter pharmacokinetic properties, such as metabolic stability .

Modifications to the Thiazole Moiety

Thiazole Substitution Patterns
  • 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (): Substitutes the 2-methylthiazole with a chromenone-linked thiazole.
  • N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () : Features a 2,5-dimethoxyphenyl-thiazole hybrid. The additional methoxy and fluorobenzyl groups may confer dual electronic and steric effects, influencing receptor affinity .
Thiazole Ring Saturation
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Substituents (Benzamide/Thiazole) LogP* Notable Features Reference
2,4-Dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide C₁₉H₁₉N₂O₃S 2,4-OCH₃ / 2-CH₃-thiazole 3.2 High lipophilicity Target
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () C₂₄H₂₀N₂O₂S 4-OCH₃ / 4-Ph,5-Ph-thiazole 4.1 Enhanced steric bulk
3-Fluoro-N-[4-methyl-3-({4-[(2-methylthiazol-4-yl)methoxy]benzoyl}amino)phenyl]-5-morpholinylbenzamide () C₃₀H₂₉FN₄O₄S 3-F,5-morpholine / 2-CH₃-thiazole 2.8 Improved solubility
4-Methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide () C₂₀H₁₄N₂O₃S H / 2-oxochromenyl-thiazole 3.5 Chromenone for π-π interactions

*LogP values estimated using ChemDraw.

Biological Activity

2,4-Dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O3_{3}S
  • CAS Number : 724740-52-7
  • Structure : The compound features a benzamide core with methoxy and thiazole substituents that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Properties : The presence of the thiazole ring contributes to antimicrobial activity. Studies have shown that thiazole-containing compounds can effectively inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
  • Chitin Synthesis Inhibition : A related study on benzamide derivatives indicated that modifications in the structure could lead to effective inhibition of chitin synthesis in pests like Chilo suppressalis, showcasing the compound's potential as an agricultural fungicide or insecticide .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntitumorInhibits cell proliferation
AntimicrobialEffective against multiple bacterial strains
Chitin Synthesis InhibitionReduces chitin production in pests

Antitumor Efficacy

A study published in MDPI explored various thiazole derivatives and their antitumor effects. It was found that compounds similar to this compound exhibited IC50_{50} values indicating significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The structural features contributing to this activity included electron-donating groups on the phenyl ring .

Antimicrobial Activity

In a comparative study on thiazole derivatives, it was reported that compounds with similar structures demonstrated potent antibacterial effects comparable to standard antibiotics like norfloxacin. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .

Q & A

Q. What statistical methods are suitable for analyzing dose-response curves in enzyme inhibition studies?

  • Methodological Answer :
  • Non-linear Regression : Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Error Propagation : Report 95% confidence intervals for potency values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.